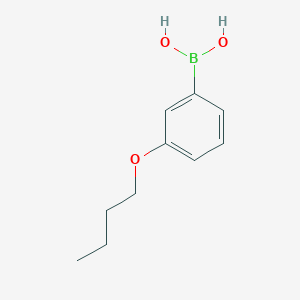

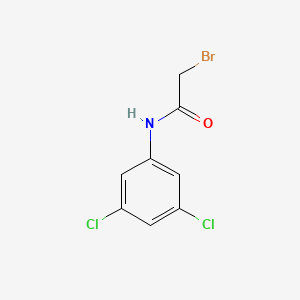

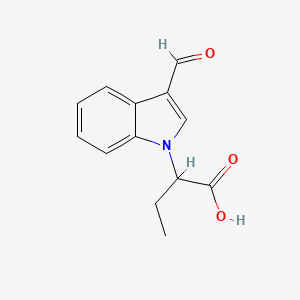

![molecular formula C8H7N3O2 B1335904 Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate CAS No. 78316-09-3](/img/structure/B1335904.png)

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate

Descripción general

Descripción

“Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate” is a derivative of the imidazo[4,5-b]pyridine group . The imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

A series of 3H-imidazo[4,5-b]pyridine derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The cyclization to the imidazo[4,5-b]pyridine ring system was effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Aplicaciones Científicas De Investigación

GABA A Receptor Positive Allosteric Modulators

Imidazo[4,5-b]pyridine derivatives are known to play a crucial role as GABA A receptor positive allosteric modulators . This means they can enhance the effect of GABA neurotransmitters, which could potentially be used in the treatment of neurological disorders.

Proton Pump Inhibitors

These compounds have been found to act as proton pump inhibitors . This could make them useful in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, which are caused by excessive stomach acid.

Aromatase Inhibitors

Imidazo[4,5-b]pyridine derivatives have also been found to act as aromatase inhibitors . Aromatase is an enzyme that synthesizes estrogen. Inhibiting this enzyme can reduce the production of estrogen, which can be beneficial in the treatment of estrogen-sensitive breast cancer.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Some imidazo[4,5-b]pyridine derivatives have been developed as NSAIDs . These drugs can reduce inflammation and pain without the side effects associated with steroids.

Anticancer Agents

Imidazo[4,5-b]pyridine derivatives have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . They can also inhibit excessive angiogenesis, which is essential for further growth of tumor cells .

Antimicrobial Agents

New imidazo[4,5-b]pyridine derivatives have shown promising antimicrobial features . This could potentially make them useful in the treatment of various bacterial and viral infections.

Mecanismo De Acción

Target of Action

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine derivatives have been found to target IKK-ε and TBK1 . These targets play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

The compound interacts with its targets, IKK-ε and TBK1, to activate NF-kappaB . This activation occurs through a process of phosphorylation

Biochemical Pathways

The activation of NF-kappaB through the phosphorylation process by IKK-ε and TBK1 is a key biochemical pathway affected by this compound . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.

Pharmacokinetics

It is mentioned that the design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, and metabolic stability .

Result of Action

The activation of NF-kappaB can lead to various cellular responses, including inflammation, immunity, cell growth, and death . .

Propiedades

IUPAC Name |

methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)10-4-11-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVPXSBGABKEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=NC=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392436 | |

| Record name | METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78316-09-3 | |

| Record name | 78316-09-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

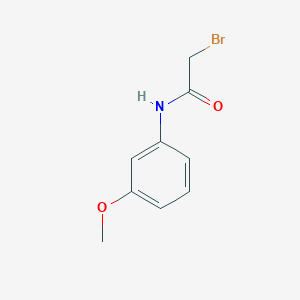

![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)

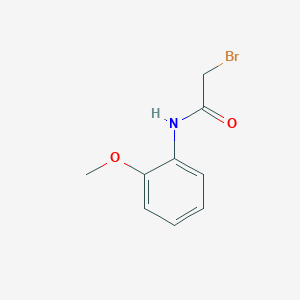

acetate](/img/structure/B1335835.png)

![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)

![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)